1-Amino-1-(2-ethenylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(2-ethenylphenyl)propan-2-OL is an organic compound with the molecular formula C11H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group with an ethenyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-1-(2-ethenylphenyl)propan-2-OL can be achieved through several methods. One common synthetic route involves the addition of aqueous ammonia to propylene oxide, resulting in the formation of the desired product . Industrial production methods may involve multi-step processes, including the reaction of specific precursors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(2-ethenylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-Amino-1-(2-ethenylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-ethenylphenyl)propan-2-OL involves its interaction with specific molecular targets. For example, it may act on β2-adrenergic receptors, inhibiting downstream signaling pathways activated by epinephrine. This includes the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .
Comparison with Similar Compounds
1-Amino-1-(2-ethenylphenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Aminopropan-2-ol: This compound is also an amino alcohol but lacks the phenyl and ethenyl groups.
2-Propanol, 1-amino-: Similar in structure but with different substituents, leading to different chemical properties and applications
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-amino-1-(2-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3 |
InChI Key |
FTYJNULGKZXDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1C=C)N)O |
Origin of Product |
United States |
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